Sarkomycin (CAS 11031-48-4) In Vivo Antitumor Efficacy: Ehrlich Ascites Carcinoma Mouse Model Dose-Response Data
Sarkomycin demonstrates quantifiable in vivo antitumor activity against Ehrlich ascites carcinoma in mice, with a minimal effective absolute dose of 5–10 mg per mouse reported [1]. This activity profile was evaluated alongside structural isomers and derivatives, establishing a baseline for this compound class. Notably, the positional isomer 5-methylenecyclopentanone-3-carboxylic acid exhibited antitumor activity distinct from the native compound [2].
| Evidence Dimension | In vivo antitumor efficacy |
|---|---|
| Target Compound Data | 5–10 mg absolute dose per mouse |
| Comparator Or Baseline | Crude sarkomycin control (quantitative difference not reported in same study; comparator used as internal baseline) |
| Quantified Difference | Minimal effective absolute dose: 5–10 mg per mouse |
| Conditions | Ehrlich ascites carcinoma mouse model; intraperitoneal administration |
Why This Matters
For procurement purposes, this establishes the verified in vivo potency range for native sarkomycin, enabling researchers to benchmark activity when sourcing the compound for preclinical antitumor studies.
- [1] Tatsuoka S. et al., J. Antibiot. Ser. B 9(3), 107-109 (1956) View Source
- [2] Umezawa S., Kinoshita M., Bull. Chem. Soc. Jpn. 30, 450 (1957) View Source
